molecular formula C21H20N2O2S2 B3203119 (2E)-3-(3-ethoxy-4-propoxyphenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021228-09-0

(2E)-3-(3-ethoxy-4-propoxyphenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B3203119
CAS No.: 1021228-09-0
M. Wt: 396.5 g/mol
InChI Key: PVTSUUOGCPYXAS-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-ethoxy-4-propoxyphenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS 1021228-09-0) is a synthetic organic compound with a molecular formula of C21H20N2O2S2 and a molecular weight of 396.5 g/mol . This chemical features a distinctive (E)-configured acrylonitrile core linked to a 4-(thiophen-2-yl)thiazole moiety and a 3-ethoxy-4-propoxyphenyl group, a structure associated with diverse biological activity in research settings . The compound is provided with a typical purity of 90% or greater and is intended for research applications only . In biological research, this compound has shown promise due to its potential interactions with specific molecular targets within cells. Its structural components, particularly the thiazole and thiophene rings, are known to facilitate interactions with biological macromolecules, which may modulate key biochemical pathways . Studies on derivatives with similar structures have indicated significant anticancer properties. For instance, research has demonstrated that such compounds can induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), by promoting mitochondrial dysfunction and activating caspase pathways, with one study reporting an IC50 value of approximately 15 µM against MDA-MB-231 cells . Furthermore, compounds featuring these structural motifs have been evaluated for antimicrobial properties. In vitro assays suggest antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli , with minimal inhibitory concentrations (MIC) reported around 50 µg/mL for several structural analogs . Researchers value this compound as a building block in medicinal chemistry and drug discovery for structure-activity relationship (SAR) studies. Its physical properties include a predicted density of 1.235 g/cm³ at 20 °C and a predicted boiling point of 574.9 °C . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-3-9-25-18-8-7-15(12-19(18)24-4-2)11-16(13-22)21-23-17(14-27-21)20-6-5-10-26-20/h5-8,10-12,14H,3-4,9H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTSUUOGCPYXAS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3-ethoxy-4-propoxyphenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, with the molecular formula C21H20N2O2S2 and a molecular weight of 396.5 g/mol, has garnered attention in biological research due to its diverse potential applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

PropertyValue
Molecular FormulaC21H20N2O2S2
Molecular Weight396.5 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The structural components suggest potential binding sites on various enzymes and receptors, which may lead to modulation of biochemical pathways. The thiazole and thiophene rings are known to enhance the compound's ability to interact with biological macromolecules, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives containing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) by promoting mitochondrial dysfunction and activating caspase pathways .

In a comparative study, the compound demonstrated an IC50 value of approximately 15 µM against MDA-MB-231 cells, indicating moderate potency. The mechanism involves the disruption of mitochondrial membrane potential and subsequent activation of apoptotic signals.

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. In vitro assays revealed that derivatives of this compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) was reported to be around 50 µg/mL for several derivatives .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the anticancer potential of thiazole derivatives.
    • Method : Cell viability assays were performed using MDA-MB-231 and HT-29 cell lines.
    • Results : The compound induced significant cytotoxicity with an IC50 value of 15 µM for MDA-MB-231 cells. Flow cytometry analysis indicated an increase in early apoptotic cells.
    • : The thiazole derivative may serve as a lead compound for developing new anticancer agents .
  • Antimicrobial Activity Evaluation :
    • Objective : To assess the antimicrobial efficacy against various pathogens.
    • Method : Disc diffusion method was employed to determine the antibacterial activity.
    • Results : Notable inhibition zones were observed for both Staphylococcus aureus and E. coli at concentrations above 50 µg/mL.
    • : The compound shows promise as a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a common backbone with several analogs, including:

Thiophene-thiazole-propenenitrile derivatives : The presence of a thiazole ring linked to a thiophene moiety is a recurring motif in these compounds. Variations arise in substituents on the phenyl ring and the configuration (E/Z) of the propenenitrile group.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Phenyl/Thiazole Configuration Molecular Weight Key References
Target Compound 3-ethoxy-4-propoxyphenyl, 4-(thiophen-2-yl)thiazole E ~383.45*
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-dimethoxyphenyl, 4-nitrophenylamino E 408.43
(Z)-3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Ethoxy, 4-phenylthiazole Z 256.32
2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile (5a) Benzothiazole, thiophen-2-yl E 279.35†
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 2-fluoro-5-nitroanilino, 4-phenylthiazole E ~355.35‡

*Calculated based on molecular formula C₂₁H₂₁N₃O₂S₂.
†Calculated from C₁₄H₉N₃S₂.
‡Calculated from C₁₇H₁₁FN₄O₂S.

Electronic and Steric Effects

  • Thiophene vs. Benzothiazole : Replacing benzothiazole (as in 5a ) with thiophene reduces steric bulk, possibly improving binding to flat aromatic pockets in biological targets.

Structural Characterization Tools

  • X-ray Crystallography : SHELXL and OLEX2 are widely used to confirm configurations and intermolecular interactions. For example, the E-configuration of the target compound could be validated via these programs.
  • Spectroscopic Analysis : ¹H/¹³C NMR and IR (as in ) differentiate substituent effects, such as alkoxy vs. nitro groups.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3-ethoxy-4-propoxyphenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclocondensation of thioamides with α-haloketones (e.g., using 4-(thiophen-2-yl)thiazole intermediates) under reflux in solvents like acetonitrile or DMF .
  • Acrylonitrile coupling : A Knoevenagel condensation between the thiazole-aldehyde intermediate and a cyanoacetate derivative, catalyzed by piperidine or ammonium acetate at 60–80°C .
  • Etherification : Introduction of the 3-ethoxy-4-propoxyphenyl group via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ .
    Key challenges include avoiding isomerization of the (2E)-configuration; reaction progress should be monitored via TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing (E)- and (Z)-isomers via coupling constants in the acrylonitrile moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₂₃N₃O₂S₂) and rule out side products .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituent variations (e.g., replacing ethoxy/propoxy groups with methoxy or halogenated phenyl rings) to assess electronic effects on bioactivity .
  • Biological assays : Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based inhibition assays or cell viability studies (e.g., MTT assay in cancer lines) .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to receptors like EGFR or COX-2, correlating with experimental IC₅₀ values .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time to minimize variability .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers, adjusting for batch effects .

Q. What computational strategies are effective for predicting its metabolic stability?

Methodological Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate metabolic sites (e.g., cytochrome P450 oxidation of ethoxy/propoxy groups) .
  • Molecular dynamics (MD) simulations : Simulate interactions with liver microsomes to predict phase I/II metabolism pathways .
  • In vitro validation : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water or cyclodextrin-based solutions to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm) via emulsion-diffusion to improve bioavailability .
  • Stability testing : Monitor degradation under physiological pH (4–8) and temperature (37°C) using accelerated stability protocols .

Q. What reaction mechanisms govern the stability of the thiazole ring under acidic/basic conditions?

Methodological Answer:

  • pH-dependent studies : Expose the compound to HCl (0.1 M) or NaOH (0.1 M) at 25–60°C, monitoring degradation via LC-MS .
  • Mechanistic probes : Use deuterated solvents (D₂O) in NMR to track proton exchange or ring-opening reactions .
  • DFT calculations : Model electron density maps to identify vulnerable sites (e.g., sulfur atoms in thiazole) for hydrolysis .

Q. How can this compound serve as a building block for functionalized materials?

Methodological Answer:

  • Polymer conjugation : Incorporate into conjugated polymers via Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst) for optoelectronic applications .
  • Metal-organic frameworks (MOFs) : Coordinate with Zn²⁺ or Cu²⁺ nodes to design porous materials for catalysis or sensing .

Q. What analytical methods are suitable for quantifying trace degradation products?

Methodological Answer:

  • LC-QTOF-MS : Achieve ppm-level detection of impurities using a BEH C18 column and electrospray ionization .
  • Forced degradation studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 14 days, followed by peak purity analysis .

Q. How can researchers optimize its photophysical properties for imaging applications?

Methodological Answer:

  • Fluorescence tuning : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to redshift emission wavelengths .
  • Two-photon absorption (TPA) : Measure cross-sections using femtosecond lasers and compare with theoretical ZINDO calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-ethoxy-4-propoxyphenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-ethoxy-4-propoxyphenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.